molecular formula C16H17NO2 B185098 2-methoxy-N-(4-methylbenzyl)benzamide CAS No. 5554-10-9

2-methoxy-N-(4-methylbenzyl)benzamide

Cat. No.: B185098
CAS No.: 5554-10-9
M. Wt: 255.31 g/mol
InChI Key: VJJKHHXVMGXCFV-UHFFFAOYSA-N
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Description

2-Methoxy-N-(4-methylbenzyl)benzamide (CAS 544689-48-7) is a synthetic benzamide derivative with a molecular formula of C16H17NO2 and a molecular weight of 255.31 . This compound is supplied as a high-purity material for research and development purposes exclusively. Benzamide scaffolds are of significant interest in medicinal chemistry and agrochemical research. Structurally related N-benzylbenzamide compounds have been investigated for their potential use as herbicides, indicating the relevance of this chemical class in developing new agrochemical agents . Furthermore, contemporary research on methoxy- and hydroxy-substituted benzamide derivatives highlights their importance in pharmaceutical discovery, particularly in the development of novel compounds with antiproliferative activity against various cancer cell lines . The presence of the methoxy group is a common feature in many bioactive molecules, as it can influence the compound's electronic properties, lipophilicity, and its interaction with biological targets . This product is intended for research use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle this material appropriately, adhering to all relevant laboratory safety protocols.

Properties

CAS No.

5554-10-9

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

2-methoxy-N-[(4-methylphenyl)methyl]benzamide

InChI

InChI=1S/C16H17NO2/c1-12-7-9-13(10-8-12)11-17-16(18)14-5-3-4-6-15(14)19-2/h3-10H,11H2,1-2H3,(H,17,18)

InChI Key

VJJKHHXVMGXCFV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2OC

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Methoxy-N-(4-Methylphenyl)Benzamide (2-MMB)
  • Structural Difference : The absence of a benzyl spacer between the amide nitrogen and the 4-methylphenyl group distinguishes 2-MMB from the target compound.
  • Biological Activity: 2-MMB reduced the long QT (LQT) phenotype in cardiac cells by modulating ion channels, suggesting utility in arrhythmia therapy .
  • Mechanistic Insight : Unlike 2-MMB, the 4-methylbenzyl group in the target compound may enhance membrane permeability due to increased lipophilicity.
4-Bromo-N-(4-Methoxy-2-Nitrophenyl)Benzamide (4MNB)
  • Structural Features : Incorporates bromo and nitro groups, which are electron-withdrawing, contrasting with the electron-donating methoxy group in the target compound.
  • Conformational Analysis : The dihedral angle between benzene rings in 4MNB is 79.2°, indicating near-orthogonal geometry. This contrasts with the target compound, where the methoxy and methylbenzyl groups may impose different steric constraints .
2-Methoxy-N-(2-Oxoindolin-5-Yl)Benzamide (Compound 82)
  • Structural Variation : A 2-oxoindoline moiety replaces the 4-methylbenzyl group.
  • Spectroscopic Data : The 13C NMR spectrum shows a carbonyl peak at δ 176.4 ppm, slightly upfield compared to typical benzamides (δ ~168–172 ppm), suggesting electronic effects from the oxoindoline substituent .

Impact of Heterocyclic Substitutions

N-(5-Fluoro-2-((4-Methylbenzyl)Oxy)Pyrimidin-4-Yl)Benzamide Derivatives
  • Functional Groups : A pyrimidine ring with fluorine and 4-methylbenzyloxy substituents.
  • Applications : These derivatives exhibit antifungal activity, highlighting how heterocyclic systems can redirect biological specificity compared to simple benzamides .
4-Methoxy-N-(6-Methoxybenzo[d]Thiazol-2-Yl)Benzamide
  • Bioactivity : Such compounds are explored as kinase inhibitors, demonstrating the role of aromatic heterocycles in target engagement .
2-Methoxy-N-(3-Phenylpropyl)Benzamide (A15)
  • Synthesis : Prepared via room-temperature coupling of 2-methoxybenzoic acid with 3-phenylpropylamine, yielding 81.08% as a white solid .
4-Methoxy-N-(2-Methoxybenzyl)Benzamide
  • Dual Methoxy Substitution : Features methoxy groups on both benzoyl and benzyl rings.
  • Physicochemical Properties : Higher molecular weight (271.32 g/mol) and polarity may reduce bioavailability relative to the target compound .

Data Tables

Table 2: Spectroscopic Signatures of Methoxy-Substituted Benzamides

Compound 1H NMR (Key Peaks) 13C NMR (C=O, ppm)
2-Methoxy-N-(4-methylbenzyl)benzamide Not reported ~168–172 (expected)
Compound 82 δ 5.79 (s, NH) 176.4
4-Methoxy-N-(2-methoxybenzyl)benzamide δ 3.47 (dd, J = 13.6, 6.6 Hz) 164.9

Key Findings and Implications

  • Substituent Geometry : Electron-donating groups (e.g., methoxy) enhance interaction with polar targets like kinases, while lipophilic groups (e.g., 4-methylbenzyl) improve membrane permeability .
  • Therapeutic Potential: Structural analogs with heterocycles (e.g., benzothiazole) show promise in niche applications like antifungal or anticancer therapy, whereas simpler benzamides target cardiovascular systems .
  • Synthetic Accessibility : Room-temperature reactions and high yields (e.g., 81.08% for A15) underscore the feasibility of scaling benzamide derivatives .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methoxy-N-(4-methylbenzyl)benzamide, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves nucleophilic acyl substitution between 2-methoxybenzoic acid derivatives (e.g., acid chlorides) and 4-methylbenzylamine. Key parameters include solvent choice (e.g., dry dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios. Schlenk techniques under inert atmospheres (argon/nitrogen) minimize side reactions. Yield optimization may require refluxing in aprotic solvents and using coupling agents like DCC/DMAP .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry of methoxy and benzyl groups. Aromatic protons appear as distinct multiplet patterns (δ 6.5–8.0 ppm) .
  • X-ray Diffraction : Single-crystal X-ray analysis resolves bond angles and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing). For example, planar aromatic rings and N–H···O hydrogen bonds are critical for structural rigidity .
  • IR : Stretching vibrations for amide C=O (~1650 cm1^{-1}) and methoxy C–O (~1250 cm1^{-1}) validate functional groups .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorometric assays (e.g., NADH-coupled detection) to test inhibition of kinases or oxidoreductases. IC50_{50} values are calculated via dose-response curves .
  • Antimicrobial Screening : Conduct broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility in docking models. Validate using:

  • Orthogonal Assays : Compare SPR (surface plasmon resonance) binding affinity with molecular docking scores (AutoDock Vina) .
  • MD Simulations : Run 100-ns molecular dynamics simulations to assess ligand-protein stability (e.g., RMSD < 2 Å) .

Q. How can regioselective functionalization of this compound improve its pharmacokinetic properties?

  • Methodological Answer :

  • Methoxy Group Modifications : Replace the 2-methoxy group with halogens (e.g., Cl) via electrophilic substitution to enhance metabolic stability. Monitor LogP shifts using HPLC .
  • Benzyl Substituents : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 4-methyl position to reduce plasma protein binding. Assess bioavailability in rodent models .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

  • Methodological Answer :

  • Twinned Crystals : Use SHELXD (dual-space algorithm) for phase refinement in cases of pseudo-merohedral twinning .
  • Disorder : Apply TLS (translation-libration-screw) models in SHELXL to refine disordered methoxy groups .

Q. How do solvent polarity and temperature affect the stability of this compound during long-term storage?

  • Methodological Answer :

  • Accelerated Degradation Studies : Store samples in DMSO, ethanol, and aqueous buffers (pH 4–9) at 4°C, 25°C, and 40°C for 6 months. Monitor degradation via HPLC-MS; aromatic oxidation and hydrolysis are dominant pathways in polar solvents .

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